molecular formula C20H20N2O2 B2567872 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide CAS No. 852368-99-1

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Cat. No. B2567872
CAS RN: 852368-99-1
M. Wt: 320.392
InChI Key: ZIGYJRYYEWWDHY-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as MIPT or N-Isobutyl-3-(2-methylindol-3-yl)-2-oxo-2,3-dihydro-1H-indole-5-carboxamide. MIPT is a derivative of the tryptamine family of compounds and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex indole derivatives, including compounds structurally similar to "2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide", is a significant area of research. These efforts aim to develop novel compounds with potential therapeutic applications. For instance, the design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have been explored for their antimicrobial and antioxidant properties, indicating the versatility of indole-based compounds in drug development (Naraboli & Biradar, 2017).

Antioxidant Activity

Research into indole derivatives also includes evaluating their antioxidant capabilities. A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, revealing that some compounds exhibited significant antioxidant activity in assays such as ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).

Antimicrobial Activity

The antimicrobial potential of indole acetamide derivatives is another key research area. A study on 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-inflammatory and COX Inhibition

The anti-inflammatory properties of indole acetamide derivatives, through in silico modeling and synthesis, have been investigated with compounds targeting cyclooxygenase (COX) domains. This research underscores the therapeutic potential of indole derivatives in inflammation-related disorders (Al-Ostoot et al., 2020).

Anticancer Activity

Indole derivatives have also been studied for their anticancer activities. The synthesis and evaluation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives revealed compounds with significant growth inhibition against various cancer cell lines, demonstrating the potential of indole-based structures in oncology (Karaburun et al., 2018).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-18(16-11-5-6-12-17(16)22-14)19(23)20(24)21-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,22H,7,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYJRYYEWWDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

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